Cas no 16728-66-8 (4-Phenoxybutan-1-amine)

4-Phenoxybutan-1-amine is a versatile organic compound featuring a phenoxy group linked to a butylamine chain. This structure imparts both aromatic and aliphatic characteristics, making it useful as an intermediate in pharmaceutical and agrochemical synthesis. Its primary amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing derivatives. The phenoxy group contributes to enhanced solubility in organic solvents, facilitating its use in various reaction conditions. The compound’s balanced reactivity and stability make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. Proper handling under inert conditions is recommended due to its amine sensitivity.
4-Phenoxybutan-1-amine structure
4-Phenoxybutan-1-amine structure
Product Name:4-Phenoxybutan-1-amine
CAS No:16728-66-8
MF:C10H15NO
MW:165.232202768326
MDL:MFCD00031400
CID:214669
PubChem ID:116240
Update Time:2025-11-02

4-Phenoxybutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Phenoxybutan-1-amine
    • 1-Butanamine,4-phenoxy-
    • 4-phenoxybutylamine
    • 1-Butanamine,4-phenoxy
    • 4-Amino-1-phenoxy-butan
    • 4-Phenoxy-butylamin
    • Nsc78379
    • NSC-78379
    • MFCD00031400
    • EN300-15198
    • 1-Butanamine, 4-phenoxy-
    • SCHEMBL2528
    • NCIOpen2_000789
    • FT-0694736
    • XUOBVRURUPUPHB-UHFFFAOYSA-N
    • AS-44867
    • DTXSID10276178
    • CS-0213123
    • phenoxybutylamine
    • AKOS000200977
    • SB75932
    • 16728-66-8
    • (4-Phenoxybutyl)amine
    • 4-Phenoxy-1-butanamine
    • AB7703
    • DB-295568
    • MDL: MFCD00031400
    • Inchi: 1S/C10H15NO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2
    • InChI Key: XUOBVRURUPUPHB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CCCCN

Computed Properties

  • Exact Mass: 165.11500
  • Monoisotopic Mass: 165.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 0.991
  • Boiling Point: 271.8°Cat760mmHg
  • Flash Point: 118.5°C
  • PSA: 35.25000
  • LogP: 2.50460

4-Phenoxybutan-1-amine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-Phenoxybutan-1-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16728-66-8)4-Phenoxybutan-1-amine
Order Number:A1138544
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:46
Price ($):1253.0
Email:sales@amadischem.com

Additional information on 4-Phenoxybutan-1-amine

4-Phenoxybutan-1-amine (CAS 16728-66-8): Properties, Applications, and Market Insights

4-Phenoxybutan-1-amine (CAS 16728-66-8) is a versatile organic compound with a growing presence in pharmaceutical and specialty chemical applications. This amine derivative, characterized by its phenoxybutyl structure, has garnered significant attention from researchers and industry professionals due to its unique chemical properties and potential applications. The compound's molecular formula is C10H15NO, with a molecular weight of 165.23 g/mol, making it an interesting candidate for various synthetic pathways.

The 4-phenoxybutylamine structure combines the aromatic properties of the phenyl group with the flexibility of a four-carbon chain, terminated by an amine functional group. This configuration allows for interesting interactions in both organic synthesis and biological systems. Recent studies in drug discovery have highlighted the importance of such phenoxy amine compounds as potential building blocks for novel therapeutic agents, particularly in neurological and anti-inflammatory applications.

From a chemical perspective, 4-Phenoxybutan-1-amine demonstrates moderate solubility in common organic solvents such as ethanol, methanol, and dichloromethane, while showing limited solubility in water. Its boiling point typically ranges between 250-260°C at atmospheric pressure, and it presents as a colorless to pale yellow liquid at room temperature. These physical properties make it suitable for various laboratory and industrial processes where controlled reactions are required.

In pharmaceutical research, CAS 16728-66-8 has emerged as a valuable intermediate in the synthesis of more complex molecules. The compound's amine group serves as an excellent point for further functionalization, allowing chemists to create diverse molecular architectures. Recent publications have explored its use in developing potential central nervous system agents, with particular interest in its ability to cross the blood-brain barrier—a hot topic in current neuropharmacology research.

The specialty chemicals sector has also found applications for 4-phenoxy-1-butylamine in the production of advanced materials. Its incorporation into polymer systems has shown promise in modifying material properties, particularly in creating temperature-resistant coatings and adhesives. This aligns with current industry trends toward more sustainable and high-performance materials, addressing growing environmental concerns in manufacturing sectors.

Market analysis indicates steady growth in demand for phenoxybutylamine derivatives, driven primarily by pharmaceutical R&D investments and the expanding specialty chemicals market. The Asia-Pacific region, particularly China and India, has shown significant production capacity for such intermediates, while North America and Europe remain strong consumers for research-grade materials. This global distribution pattern reflects the compound's importance in international chemical supply chains.

Quality control for 4-Phenoxybutan-1-amine typically involves HPLC analysis to ensure purity levels suitable for research applications. Most commercial suppliers offer the compound at purities ranging from 95% to 99%, with higher grades commanding premium pricing. Storage recommendations generally include protection from light and moisture, with refrigeration suggested for long-term preservation of the material's integrity.

Environmental and safety considerations for CAS 16728-66-8 follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended during handling. These precautions align with current best practices in laboratory safety, a topic of increasing importance in chemical education and workplace training programs worldwide.

Future research directions for 4-phenoxybutylamine may explore its potential in green chemistry applications. The compound's structure suggests possible utility in catalytic systems or as a precursor for environmentally friendly solvents—areas receiving substantial research funding in response to global sustainability initiatives. Such developments could significantly expand the compound's market potential beyond its current applications.

For researchers considering 4-Phenoxybutan-1-amine in their work, several synthetic routes are available. The most common preparation involves the reduction of the corresponding nitrile or through nucleophilic substitution reactions starting from 4-bromobutylphenylether. These methods offer different advantages in terms of yield and purity, allowing chemists to select approaches best suited to their specific requirements.

In analytical chemistry, phenoxybutylamine derivatives have shown utility as standards and reference materials in method development. Their well-characterized properties and stability make them valuable for calibration purposes, particularly in chromatographic applications. This use case has become increasingly important with the expansion of analytical testing in pharmaceutical quality control and environmental monitoring programs.

The intellectual property landscape surrounding 4-Phenoxybutan-1-amine includes several patents describing its use in various applications, particularly in medicinal chemistry. While the compound itself is not patent-protected, many of its derivatives and specific applications remain areas of active research and potential commercialization. This situation creates opportunities for innovation while maintaining accessibility to the base compound for general research purposes.

Current pricing trends for CAS 16728-66-8 reflect typical market conditions for specialty amine compounds, with research-grade material available from major chemical suppliers in quantities ranging from grams to kilograms. Bulk pricing becomes increasingly competitive at the kilogram scale, reflecting the compound's established position in the fine chemicals market. Regular monitoring of supplier catalogs is recommended for researchers seeking the most cost-effective sourcing options.

Academic interest in 4-phenoxy-1-butylamine continues to grow, with the compound appearing in an increasing number of synthetic studies and methodological papers. Recent literature highlights its use in multicomponent reactions and as a scaffold for diversity-oriented synthesis—approaches that are revolutionizing modern organic chemistry. These developments position the compound as a potentially valuable tool in drug discovery pipelines and materials science research programs.

As the chemical industry moves toward more sustainable practices, the environmental profile of 4-Phenoxybutan-1-amine has come under scrutiny. Preliminary biodegradability studies suggest moderate environmental persistence, prompting research into greener alternatives for some applications. This focus on sustainability reflects broader trends in chemical manufacturing and aligns with regulatory developments in major markets worldwide.

In conclusion, 4-Phenoxybutan-1-amine (CAS 16728-66-8) represents an important building block in modern chemical research and industrial applications. Its unique combination of aromatic and aliphatic characteristics, coupled with a reactive amine group, ensures continued relevance across multiple disciplines. As research uncovers new applications and synthetic methodologies, this compound is likely to maintain its position as a valuable tool for chemists and material scientists working at the forefront of their fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16728-66-8)4-Phenoxybutan-1-amine
A1138544
Purity:99%
Quantity:5g
Price ($):1253.0
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